REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[Br:8][CH:9]([CH2:11][CH3:12])[CH3:10]>C(#N)C>[Br-:8].[CH2:10]([N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:9][CH2:11][CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
58.6 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)CC
|
Name
|
|
Quantity
|
52.7 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a liquid mixture
|
Type
|
CUSTOM
|
Details
|
to form a mixed solution
|
Type
|
WAIT
|
Details
|
was then stored at about 4° C. for about 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
CUSTOM
|
Details
|
After a supernatant was removed from the mixed solution
|
Type
|
CUSTOM
|
Details
|
the crystals were dried at a temperature of about 35° C.
|
Type
|
WAIT
|
Details
|
a pressure of about 0.2 atm for about 12 hours using
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
a vacuum evaporator
|
Type
|
CUSTOM
|
Details
|
to remove a solvent
|
Type
|
CUSTOM
|
Details
|
Subsequently, in order to remove impurities
|
Type
|
DISSOLUTION
|
Details
|
the dried crystals were dissolved in about 100 mL of acetone
|
Type
|
STIRRING
|
Details
|
were then stirred at a temperature of about 25° C.
|
Type
|
CUSTOM
|
Details
|
a pressure of about 1 atm for about 30 minutes to form a solution
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The solution was left at 4° C. for about 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to form crystals again
|
Type
|
CUSTOM
|
Details
|
After a supernatant was removed from the solution
|
Type
|
CUSTOM
|
Details
|
the crystals were dried at a temperature of about 35° C.
|
Type
|
WAIT
|
Details
|
a pressure of about 0.2 atm for about 12 hours using
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
a vacuum evaporator
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CCC)[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |